3-Bromonaphthalen-1-amine
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Overview
Description
3-Bromonaphthalen-1-amine is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and an amine group is substituted at the first position.
Mechanism of Action
Target of Action
3-Bromonaphthalen-1-amine is an organic intermediate . It is primarily used in the synthesis of a variety of compounds, particularly those with a naphthalene structure . .
Mode of Action
As an organic intermediate, it is likely to interact with other compounds during the synthesis process, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.
Biochemical Pathways
As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of these compounds rather than in the direct modulation of biochemical pathways .
Result of Action
As an organic intermediate, its primary role is in the synthesis of other compounds . The effects of these resultant compounds would depend on their specific structures and properties.
Action Environment
The action of this compound is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its storage conditions are specified as 2-8°C and protected from light , indicating that its stability and efficacy could be affected by temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromonaphthalen-1-amine can be synthesized through several methods. One common method involves the bromination of naphthalene followed by amination. The process typically involves the following steps:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and reactors can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromonaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include 3-hydroxynaphthalen-1-amine, 3-cyanonaphthalen-1-amine, and 3-thionaphthalen-1-amine.
Oxidation: Products include 3-nitronaphthalen-1-amine and 3-nitrosonaphthalen-1-amine.
Reduction: Products include 3-aminonaphthalene and naphthalene.
Scientific Research Applications
3-Bromonaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Lacks the amine group, making it less reactive in certain substitution reactions.
3-Aminonaphthalene:
3-Chloronaphthalen-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromonaphthalen-1-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
3-bromonaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWEJDBVITLRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569427 |
Source
|
Record name | 3-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-34-0 |
Source
|
Record name | 3-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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